molecular formula C11H11ClO3 B12973516 Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate

Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate

Katalognummer: B12973516
Molekulargewicht: 226.65 g/mol
InChI-Schlüssel: VICBULJMZDPKHH-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate is an organic compound that belongs to the class of phenylacrylates It is characterized by the presence of a chloro and hydroxy group on the phenyl ring, and an ethyl ester group attached to the acrylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(2-chloro-4-hydroxyphenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 2-chloro-4-hydroxybenzaldehyde or 2-chloro-4-hydroxybenzoic acid.

    Reduction: Formation of Ethyl (E)-3-(4-hydroxyphenyl)acrylate.

    Substitution: Formation of Ethyl (E)-3-(2-amino-4-hydroxyphenyl)acrylate or Ethyl (E)-3-(2-thio-4-hydroxyphenyl)acrylate.

Wissenschaftliche Forschungsanwendungen

Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl (E)-3-(2-chloro-4-hydroxyphenyl)acrylate can be compared with other phenylacrylates such as:

    Ethyl (E)-3-(4-hydroxyphenyl)acrylate: Lacks the chloro group, which may affect its reactivity and biological activity.

    Ethyl (E)-3-(2-chloro-4-methoxyphenyl)acrylate: Contains a methoxy group instead of a hydroxy group, which can influence its chemical properties and interactions.

    Ethyl (E)-3-(2-bromo-4-hydroxyphenyl)acrylate: The bromo group can lead to different reactivity patterns compared to the chloro group.

These comparisons highlight the unique features of this compound, such as its specific reactivity and potential biological activities.

Eigenschaften

Molekularformel

C11H11ClO3

Molekulargewicht

226.65 g/mol

IUPAC-Name

ethyl (E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H11ClO3/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3-7,13H,2H2,1H3/b6-4+

InChI-Schlüssel

VICBULJMZDPKHH-GQCTYLIASA-N

Isomerische SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)O)Cl

Kanonische SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.